molecular formula C29H32O15 B161994 Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Cat. No.: B161994
M. Wt: 620.6 g/mol
InChI Key: RJQUXMJLUPJNPG-XRPNDKIMSA-N
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Description

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside (CAS: 80537-98-0) is a flavonoid glycoside derived from the C-glycosylation of apigenin. Its molecular formula is C29H32O15, with a molecular weight of 620.56 g/mol . It is characterized by a rhamnose moiety attached to the C-2'' position of the glucose unit in vitexin, further modified by an acetyl group at the 4'''-OH of the rhamnose (Figure 1). This compound is isolated from plants such as S. Quality control employs advanced techniques like HPLC, LC-MS, and NMR to ensure purity (≥97%) .

Properties

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3/t10-,18+,21+,22-,23-,24+,25-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUXMJLUPJNPG-XRPNDKIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps in Precursor Preparation:

  • Material Ratios : A weight ratio of 10:1000 (vitexin-2"-O-rhamnoside to water for injection) is used to ensure solubility and stability.

  • Dissolution and Filtration : The compound is dissolved in half the required water volume, followed by the addition of the remaining water. The solution is stirred, pre-filtered, and sterilized via 0.22 μm microporous membrane filtration.

  • Aseptic Packaging : The final product is filled under sterile nitrogen protection to prevent oxidation.

Table 1: Preparation Parameters for Vitexin-2"-O-rhamnoside

ParameterSpecification
SolventWater for injection
Concentration10 g/1000 mL
Filtration0.22 μm membrane
StabilizationNitrogen atmosphere
Final FormSterile solution or freeze-dried powder

The introduction of the acetyl group at the 4''' position of the rhamnose moiety requires regioselective acetylation. While no explicit protocol for this step is provided in the cited sources, the reaction can be inferred from standard organic chemistry practices.

Proposed Acetylation Protocol:

  • Reagents :

    • Acetic anhydride (acetylating agent)

    • Pyridine (base catalyst)

    • Anhydrous dichloromethane (solvent)

  • Reaction Conditions :

    • Temperature: 0–25°C (to minimize side reactions)

    • Duration: 4–12 hours

    • Molar Ratio: 1:1.2 (vitexin-2"-O-rhamnoside to acetic anhydride)

  • Mechanism :
    The hydroxyl group at the 4''' position of rhamnose reacts with acetic anhydride, forming an ester bond. Pyridine neutralizes the generated acetic acid, driving the reaction to completion.

Table 2: Acetylation Reaction Parameters

ParameterSpecification
Acetylating AgentAcetic anhydride
CatalystPyridine
SolventDichloromethane
Temperature0–25°C
Reaction Time4–12 hours

Purification and Stabilization

Post-acetylation, the crude product requires purification to isolate this compound. The patent CN101849956A highlights filtration and freeze-drying as critical stabilization steps for the precursor, which can be adapted for the acetylated derivative.

Purification Steps:

  • Column Chromatography :

    • Stationary Phase: Silica gel (200–300 mesh)

    • Mobile Phase: Ethyl acetate/methanol gradient (95:5 to 80:20)

  • Crystallization :

    • Solvent System: Ethanol/water (70:30)

    • Yield: ~65–75% (estimated based on similar flavonoid derivatives)

Stabilization Techniques:

  • Freeze-Drying : Lyophilization under vacuum to produce a stable powder.

  • Nitrogen Packaging : Prevents oxidative degradation during storage.

Analytical Characterization

The PubChem entry (CID 21721998) provides critical structural data for this compound:

Table 3: Molecular Properties

PropertyValue
Molecular FormulaC₂₉H₃₂O₁₅
Molecular Weight620.6 g/mol
IUPAC Name[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
Key Functional GroupsAcetyl ester, hydroxyl, ketone

Stability Considerations

While stability data for this compound is unavailable, the patent CN101849956A reports 18-month stability for vitexin-2"-O-rhamnoside in aqueous solutions . The acetyl group may enhance lipid solubility and reduce hydrolysis susceptibility, potentially improving shelf life. Accelerated stability studies (40°C, 75% RH) could validate this hypothesis.

Chemical Reactions Analysis

Types of Reactions

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while hydrolysis may produce phenolic compounds and sugars.

Scientific Research Applications

Antioxidant Properties

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property makes it a candidate for further research in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. For instance, research indicates that it can reduce inflammation markers in models of arthritis and other inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a promising candidate for neurodegenerative disease therapies, such as Alzheimer's disease .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of this compound suggest potential applications in cardiovascular health. It may help reduce the risk of atherosclerosis by improving endothelial function and reducing arterial inflammation .

Cancer Therapy

Due to its ability to induce apoptosis in cancer cells while protecting normal cells, this compound is being investigated as an adjunct therapy in cancer treatment. Preliminary studies indicate that it may enhance the efficacy of conventional chemotherapeutic agents .

Research Case Studies

Study TitleFindingsYear
Antioxidant Activity of FlavonoidsDemonstrated significant free radical scavenging activity of Vitexin derivatives, including 2''-O-(4'''-O-acetyl)rhamnoside.2021
Anti-inflammatory Effects on MacrophagesReduced TNF-alpha and IL-6 production in activated macrophages, indicating strong anti-inflammatory potential.2022
Neuroprotective Mechanisms Against Oxidative StressShowed protective effects on neuronal cells against oxidative damage in vitro.2023

Mechanism of Action

The mechanism of action of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Interacting with receptors: Influencing receptor-mediated processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The acetylated rhamnose modification distinguishes Vitexin 2''-O-(4'''-O-acetyl)rhamnoside from its non-acetylated and C-/O-glycosylated analogs. Key structural comparisons include:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Source
Vitexin Apigenin-8-C-glucoside C21H20O10 432.37 Crataegus spp.
Vitexin 2''-O-rhamnoside Vitexin + rhamnose at C-2'' C27H30O14 578.51 Bambusa textilis
This compound Vitexin + acetylated rhamnose at C-2'' C29H32O15 620.56 S. japonica
Isovitexin (Homovitexin) Apigenin-6-C-glucoside C21H20O10 432.37 Crateagus spp.
Isovitexin-2''-O-arabinoside Isovitexin + arabinose at C-2'' C26H28O14 564.50 Nanocnide lobata

Key Observations :

  • Substitution at C-2'' (rhamnose vs. arabinose) influences solubility and bioactivity. For example, arabinoside derivatives exhibit distinct metabolic stability .

Pharmacological Activity Comparison

Cardiovascular Effects
  • This compound: Inhibits cardiac cAMP phosphodiesterase, enhancing coronary blood flow .
  • Vitexin 2''-O-rhamnoside: Shows weaker cAMP inhibition but demonstrates anti-inflammatory effects in vascular endothelial cells .
  • Isovitexin : Exhibits antioxidant activity via ROS scavenging but lacks significant cardiac ion channel modulation .
Bioavailability and Metabolism
  • Acetylated derivatives like this compound are more resistant to enzymatic hydrolysis in the gut, leading to prolonged plasma half-life compared to non-acetylated forms .
  • Vitexin 4''-O-glucoside (C27H30O15, MW 594.5) is rapidly metabolized to vitexin aglycone, limiting its systemic exposure .

Analytical Challenges and Quantification

  • Acetylated Derivatives: Standard HPLC methods may underestimate this compound due to co-elution with non-acetylated analogs. Acid hydrolysis protocols must account for acetyl group stability .
  • Detection Sensitivity: LC-MS/MS is preferred for distinguishing between vitexin rhamnosides and acetylated forms, with LODs < 0.1 µg/mL .

Biological Activity

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside derived from various plant sources, particularly within the genus Crataegus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

  • Molecular Formula : C29H32O15
  • Molar Mass : 620.56 g/mol
  • CAS Number : 80537-98-0
  • Appearance : Yellow powder
  • Density : 1.68 g/cm³ (predicted)
  • pKa : 6.21 (predicted)
PropertyValue
Molecular FormulaC29H32O15
Molar Mass620.56 g/mol
CAS Number80537-98-0
Density1.68 g/cm³
AppearanceYellow powder
pKa6.21

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in cells. A study demonstrated that this compound effectively lowered malondialdehyde (MDA) levels in rat models, indicating its potential in mitigating oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in rats, oral administration of this compound resulted in a dose-dependent reduction of inflammation . This suggests its potential use in treating inflammatory conditions.

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of signaling pathways involved in cell survival . This property could make it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Micrococcus flavus and Bacillus subtilis, suggesting its potential as a natural antimicrobial agent .

Study on Antioxidant and Anti-inflammatory Effects

In a controlled study, the antioxidant capacity of this compound was evaluated alongside its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers and an increase in antioxidant enzyme activity in treated groups compared to controls .

Neuroprotective Study

Another notable study focused on the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and maintained mitochondrial function, suggesting its potential application in neuroprotection .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in plant extracts?

  • Methodology : Reverse-phase HPLC with Hypersil ODS 5 μm columns and mobile phases combining THF, isopropanol, acetonitrile, and 0.5% orthophosphoric acid is widely used. For plasma samples, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides higher sensitivity and specificity. Validation includes recovery tests (91.5–96.4%) and chromatographic fingerprinting to confirm peak purity .
  • Key parameters : Gradient elution for aglycone separation post-acid hydrolysis (e.g., 6M HCl at 90°C) and external standardization with reference compounds like vitexin or quercetin .

Q. What pharmacological properties have been experimentally validated for this compound?

  • Properties : Demonstrated anti-inflammatory, anti-arrhythmic, and antioxidant effects, particularly in reducing H₂O₂-induced oxidative stress in vitro. It also modulates lipid oxidation and cholesterol levels in serum, with potential applications in cardiovascular research .
  • Mechanistic insights : Bioactivity may relate to interactions with P450 enzymes (e.g., CYP17) and P-glycoprotein (P-gp), though bioavailability is limited by poor intestinal absorption .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation) influence the stability and bioactivity of Vitexin 2''-O-rhamnoside derivatives?

  • Experimental design : Compare acetylated vs. non-acetylated forms using stability assays under varying pH and temperature. Acetylation enhances solubility in polar solvents (e.g., methanol) but may reduce enzymatic hydrolysis resistance. Bioactivity assays (e.g., antioxidant capacity via DPPH scavenging) reveal acetylated forms retain efficacy despite structural changes .
  • Data interpretation : Quantify derivatives via alkaline hydrolysis (e.g., 0.1M NaOH at 60°C) and validate using pharmacopoeial protocols to resolve co-eluting peaks in HPLC .

Q. What are the primary challenges in isolating this compound from complex plant matrices?

  • Sample preparation : Soxhlet extraction with methanol yields 15–20% higher flavonoid content than reflux methods, but acetylated derivatives require stronger hydrolytic conditions (e.g., prolonged heating) to prevent degradation .
  • Chromatographic interference : Co-elution with similar glycosides (e.g., hyperoside) necessitates gradient optimization or tandem MS for unambiguous identification .

Q. How can researchers resolve discrepancies in quantification results between acid hydrolysis and direct chromatographic methods?

  • Case study : Acid hydrolysis of Crataegus extracts converts acetylated derivatives to vitexin, potentially underestimating total content. Direct UPLC-MS/MS avoids this by targeting specific molecular ions (e.g., m/z 621.2 for the acetylated form). Cross-validation with spiked recovery (90–105%) ensures accuracy .
  • Statistical approach : Use Bland-Altman plots to assess agreement between methods, accounting for acetylated derivative proportions .

Q. What enzymatic pathways are involved in the biosynthesis of Vitexin 2''-O-rhamnoside derivatives?

  • Key enzymes : Vitexin 2'-O-rhamnoside 7-O-methyltransferase, which transfers methyl groups from S-adenosylmethionine to the flavone backbone. Substrate specificity assays show no activity with arabinosylated analogs, highlighting rhamnose dependency .
  • Experimental validation : Gene knockout/knockdown in model plants (e.g., Avena sativa) coupled with LC-MS metabolomics to track pathway intermediates .

Q. How does this compound contribute to plant stress responses, such as drought?

  • Metabolomic profiling : Under drought stress, Nigella sativa upregulates rhamnose-containing flavonoids, including this compound, suggesting a role in osmotic adjustment or ROS scavenging. Correlate expression levels with stress markers (e.g., proline, malondialdehyde) .
  • Functional studies : Apply exogenous vitexin derivatives to stress-sensitive mutants and measure recovery via chlorophyll fluorescence or biomass yield .

Methodological Best Practices

  • Storage : Store at -20°C in desiccated conditions to prevent acetylation reversal or hydrolysis. For DMSO stock solutions, aliquot to avoid freeze-thaw cycles .
  • Validation : Include internal standards (e.g., apigenin-4'-glucoside) in HPLC runs to correct for matrix effects. For pharmacokinetic studies, use stable isotope-labeled analogs to improve MS accuracy .

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